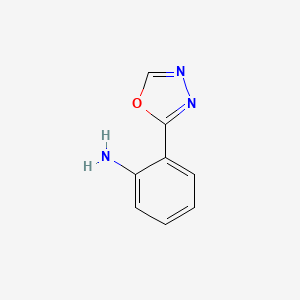

2-(1,3,4-Oxadiazol-2-yl)aniline

Vue d'ensemble

Description

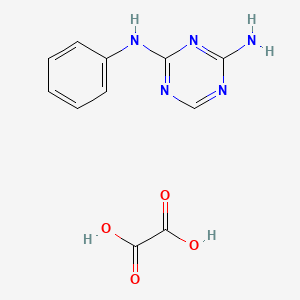

2-(1,3,4-Oxadiazol-2-yl)aniline is a compound that contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms in its structure . It belongs to the family of 1,2,4-oxadiazoles, which are known for their diverse biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .

Synthesis Analysis

The synthesis of 2-(1,3,4-Oxadiazol-2-yl)aniline involves the reaction of 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane . This reaction proceeds smoothly at room temperature to afford the compound in high yield . The structure of this compound was confirmed by IR, 1H, and 13C NMR spectroscopy, mass spectrometry, and single crystal X-ray structure determination .Molecular Structure Analysis

The molecular structure of 2-(1,3,4-Oxadiazol-2-yl)aniline was confirmed by various spectral analyses . The X-ray structural analysis of the product indicated that its aromatic rings are approximately co-planar .Chemical Reactions Analysis

A copper-catalyzed domino protocol has been developed for the synthesis of 2-(1,3,4-Oxadiazol-2-yl)aniline derivatives from simple and available isatins and hydrazides . This domino process integrated consecutive condensation, base-promoted ring-opening, and the key copper-catalyzed decarboxylative coupling for intramolecular C–O bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1,3,4-Oxadiazol-2-yl)aniline include a molecular weight of 161.16 . The InChI code is 1S/C8H7N3O/c9-7-4-2-1-3-6(7)8-11-10-5-12-8/h1-5H,9H2 .Applications De Recherche Scientifique

Anticancer Therapy

2-(1,3,4-Oxadiazol-2-yl)aniline: derivatives have been studied for their potential as epidermal growth factor receptor (EGFR) inhibitors . EGFR is pivotal in cell cycle regulation, making it a target for anticancer drugs. Compounds with this structure have shown significant activity against various cancer cell lines, including prostate, lung, and liver cancers. They exhibit selective toxicity towards cancer cells over normal cells, indicating their potential as therapeutic agents.

Agricultural Chemicals

In agriculture, oxadiazole derivatives are recognized for their role in the development of pesticides and insecticides . The structural motif of oxadiazoles, including 2-(1,3,4-Oxadiazol-2-yl)aniline , is known to be effective against a range of pests, contributing to the protection of crops and yield improvement.

Material Science

The synthesis of 2-(1,3,4-Oxadiazol-2-yl)aniline derivatives is crucial in material science for creating novel polymers and coatings . These materials can have unique properties such as thermal stability and chemical resistance, making them suitable for specialized applications.

Pharmaceuticals

Oxadiazole rings, like those found in 2-(1,3,4-Oxadiazol-2-yl)aniline , are common in pharmaceuticals due to their bioisosteric properties . They are used in the design of drugs for various therapeutic areas, including antihypertensive, antimicrobial, and anticancer activities.

Biotechnology

In biotechnological applications, 2-(1,3,4-Oxadiazol-2-yl)aniline and its derivatives are explored for their enzyme inhibitory actions . They can be used in the design of enzyme inhibitors that regulate biological pathways, which is crucial for developing new treatments and understanding disease mechanisms.

Environmental Science

The environmental applications of 2-(1,3,4-Oxadiazol-2-yl)aniline derivatives include their use in environmentally friendly synthetic approaches . They can be involved in reactions that reduce the use of volatile organic solvents, aligning with green chemistry principles.

Mécanisme D'action

Mode of Action

The mode of action of 2-(1,3,4-Oxadiazol-2-yl)aniline involves an intramolecular decarboxylative coupling reaction . This reaction is facilitated by electrochemistry and uses isatins as amino-attached C1 sources .

Biochemical Pathways

The compound is synthesized through a domino process integrating consecutive condensation, base-promoted ring-opening, and copper-catalyzed decarboxylative coupling .

Action Environment

The synthesis of the compound involves electrochemistry, suggesting that the reaction conditions could potentially influence its action .

Orientations Futures

Propriétés

IUPAC Name |

2-(1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7-4-2-1-3-6(7)8-11-10-5-12-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBNRVLITCYWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10539876 | |

| Record name | 2-(1,3,4-Oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3,4-Oxadiazol-2-yl)aniline | |

CAS RN |

90004-05-0 | |

| Record name | 2-(1,3,4-Oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine hydrochloride](/img/structure/B1356555.png)

![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)